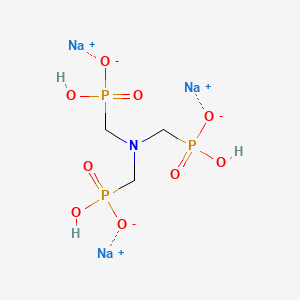
NTPO (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NTPO trisodium, also known as Nitrilotris(methylenephosphonic acid), trisodium salt, is a chemical compound with the molecular formula C₃H₉NNa₃O₉P₃ and a molecular weight of 365.00 g/mol . It is primarily known for its role as a DNA damage inducer, causing genomic DNA damage and fragmentation, and activating ATR-mediated cell cycle checkpoints .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NTPO trisodium involves the reaction of nitrilotriacetic acid with formaldehyde and phosphorous acid under alkaline conditions. The reaction typically proceeds as follows:
Reactants: Nitrilotriacetic acid, formaldehyde, and phosphorous acid.
Conditions: Alkaline medium, typically using sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of NTPO trisodium.
Industrial Production Methods
Industrial production of NTPO trisodium follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilization of industrial reactors to mix and heat the reactants.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity NTPO trisodium.
Quality Control: Ensuring the product meets industry standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
NTPO trisodium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although less commonly.
Substitution: NTPO trisodium can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonic acids.
Scientific Research Applications
NTPO trisodium has a wide range of scientific research applications, including:
Mechanism of Action
NTPO trisodium exerts its effects primarily through the induction of DNA damage. It causes genomic DNA fragmentation and activates ATR-mediated cell cycle checkpoints . The DNA damaging effects are abrogated by base excision repair (BER) but not nucleotide excision repair (NER) . This mechanism involves the activation of ATR and PARP1-mediated DNA damage responses, which play crucial roles in maintaining genomic stability .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic Acid (NTA): A related compound with similar chelating properties but different applications.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent widely used in various fields.
Diethylenetriaminepentaacetic Acid (DTPA): Similar in structure and function, used in medical and industrial applications.
Uniqueness of NTPO Trisodium
NTPO trisodium is unique due to its specific ability to induce DNA damage and activate ATR-mediated cell cycle checkpoints . This property makes it particularly valuable in scientific research related to DNA repair and cancer therapy .
Properties
Molecular Formula |
C3H9NNa3O9P3 |
|---|---|
Molecular Weight |
365.00 g/mol |
IUPAC Name |
trisodium;[bis[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C3H12NO9P3.3Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
InChI Key |
SOBHUZYZLFQYFK-UHFFFAOYSA-K |
Canonical SMILES |
C(N(CP(=O)(O)[O-])CP(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


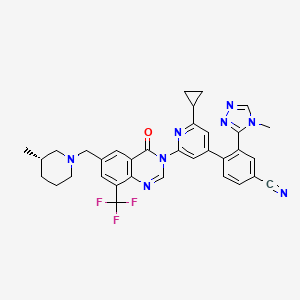
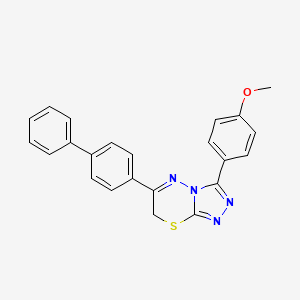
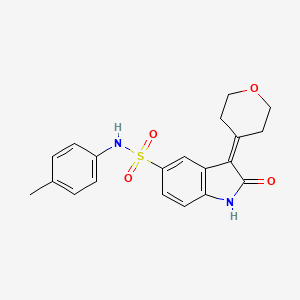

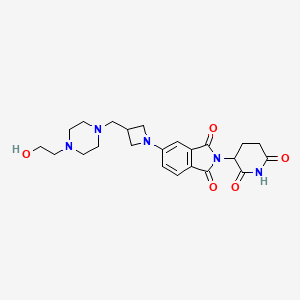

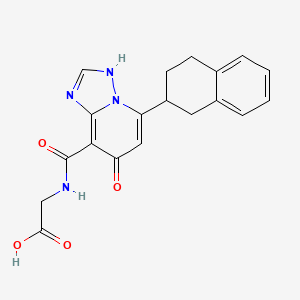
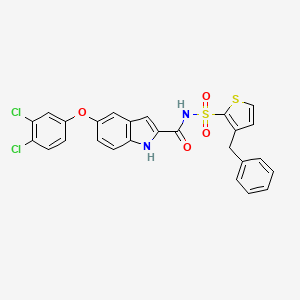
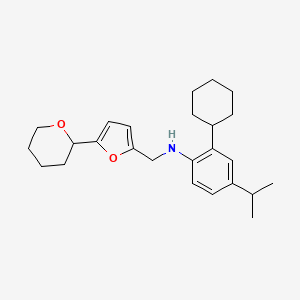
![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
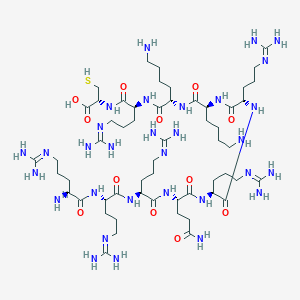
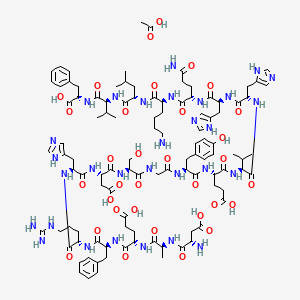

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
